molecular formula C13H13BrN2 B13326732 3-(4-Bromophenyl)-6-isopropylpyridazine

3-(4-Bromophenyl)-6-isopropylpyridazine

Cat. No.: B13326732
M. Wt: 277.16 g/mol
InChI Key: SYZYMBGFKJEZTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Bromophenyl)-6-isopropylpyridazine (CAS: 1820678-03-2) is a brominated pyridazine derivative characterized by a pyridazine core substituted with a 4-bromophenyl group at position 3 and an isopropyl group at position 4.

Properties

Molecular Formula

C13H13BrN2

Molecular Weight

277.16 g/mol

IUPAC Name

3-(4-bromophenyl)-6-propan-2-ylpyridazine

InChI

InChI=1S/C13H13BrN2/c1-9(2)12-7-8-13(16-15-12)10-3-5-11(14)6-4-10/h3-9H,1-2H3

InChI Key

SYZYMBGFKJEZTI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C(C=C1)C2=CC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-6-isopropylpyridazine typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a 1,4-diketone. This step forms the core pyridazine structure.

    Introduction of the 4-Bromophenyl Group: The 4-bromophenyl group can be introduced via a Suzuki-Miyaura coupling reaction. This involves the reaction of a 4-bromophenylboronic acid with a halogenated pyridazine derivative in the presence of a palladium catalyst.

    Introduction of the Isopropyl Group: The isopropyl group can be introduced through an alkylation reaction using isopropyl halide and a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-6-isopropylpyridazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding pyridazine N-oxide.

    Reduction: Formation of the reduced pyridazine derivative.

    Substitution: Formation of substituted pyridazine derivatives with various functional groups.

Scientific Research Applications

3-(4-Bromophenyl)-6-isopropylpyridazine has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Materials Science: The compound can be used in the synthesis of novel materials with unique electronic properties.

    Biological Studies: It can be used as a probe to study various biological pathways and interactions.

    Industrial Applications: The compound can be used in the development of new catalysts and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-6-isopropylpyridazine involves its interaction with specific molecular targets. The bromophenyl group can interact with aromatic residues in proteins, while the pyridazine ring can form hydrogen bonds with amino acid residues. This allows the compound to modulate the activity of enzymes and receptors involved in various biological pathways.

Comparison with Similar Compounds

Coumarin Derivatives: Brodifacoum and Difethialone

  • Structure: Brodifacoum (3-[3-[4-(4-bromophenyl)phenyl]-1,2,3,4-tetrahydronaphthalen-1-yl]-2-hydroxychromen-4-one) and difethialone (3-[3-[4-(4-bromophenyl)phenyl]-1-tetralinyl]-2-hydroxy-4-thiochromenone) feature a 4-bromophenyl group integrated into a coumarin or thiochromenone scaffold.
  • Their multi-ring systems enhance binding affinity to inflammatory targets like cyclooxygenase (COX) .
  • Differentiation : Unlike 3-(4-Bromophenyl)-6-isopropylpyridazine, these coumarin derivatives exhibit complex polycyclic architectures, which may improve metabolic stability but increase synthetic complexity.

1,3,4-Oxadiazole Derivatives (IIIa and IIIb)

  • Structure :
    • IIIa : 1-(4-Bromophenyl)-3-[5-(4-chlorophenyl)-1,3,4-oxadiazole-2-yl]propan-1-one
    • IIIb : 1-(4-Bromophenyl)-3-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2-yl]propan-1-one
  • Activity : At 20–100 mg/kg doses, IIIa and IIIb reduced carrageenan-induced paw edema by 59.5% and 61.9%, respectively, comparable to indomethacin (64.3%). Their Severity Index (SI) values (0.75 and 0.83) were lower than indomethacin (SI = 2.67), indicating superior safety .
  • Differentiation: The oxadiazole ring enhances electron-deficient character, improving interactions with enzymatic targets.

Acryloyl Phenoxy Acetamide Derivatives

  • Structure: 2-(2-(3-(4-bromophenyl)acryloyl)phenoxy)-N,N-diphenylacetamide and analogs feature a 4-bromophenyl group conjugated to an acryloyl-phenoxy backbone.
  • Synthesis : Prepared via chloroacetylation of diphenylamine followed by chalcone coupling, these compounds emphasize modular synthetic routes .
  • Differentiation: No explicit biological data are reported, but their extended conjugation systems may favor UV absorption or fluorescence properties, unlike the pyridazine-based compound.

Comparative Data Table

Compound Name Core Structure Key Substituents Biological Activity Toxicity (SI) Source
This compound Pyridazine 4-Bromophenyl, isopropyl Not reported Not reported
Brodifacoum Coumarin 4-Bromophenyl, tetrahydronaphthalene NO suppression (anti-inflammatory) Not reported
IIIa 1,3,4-Oxadiazole 4-Bromophenyl, 4-chlorophenyl 59.5% edema reduction 0.75
IIIb 1,3,4-Oxadiazole 4-Bromophenyl, 3,4-dimethoxyphenyl 61.9% edema reduction 0.83

Key Findings and Implications

  • Structural Insights: The 4-bromophenyl group is a common pharmacophore in anti-inflammatory agents, enhancing target binding through halogen bonding.
  • Activity Gaps : While oxadiazole and coumarin derivatives demonstrate validated anti-inflammatory effects, this compound requires empirical testing to establish efficacy and mechanism.
  • Synthetic Accessibility : The commercial availability of this compound suggests it is synthetically tractable, unlike more complex analogs like brodifacoum.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.